REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].N1C=C(C)C=C(C)C=1.[CH3:14][P:15](Cl)(Cl)=[O:16].C[C@H]1[C@@]2(O)O[C@H](C[C@H](OC)C(C)=CC=CC=C[C@@H](C)C[C@@H](C)C([C@H](OC)[C@H](O)C(C)=C[C@@H](C)C(C[C@@H]([C@@H](C[C@H]3C[C@@H](OC)[C@H](O)CC3)C)OC([C@H]3N(C(C2=O)=O)CCCC3)=O)=O)=[O:36])CC1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOC(C)=O.N1C=NN=N1>[CH2:1]([O:5][P:15]([CH3:14])(=[O:16])[OH:36])[CH2:2][CH2:3][CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.002 g
|
Type
|
catalyst
|
Smiles
|
N1N=NN=C1
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
0.073 g
|
Type
|
reactant
|
Smiles
|
CP(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting white suspension was stirred to ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
then added, under an atmosphere of N2
|
Type
|
WASH
|
Details
|
a 1.0 mL DCM wash
|
Type
|
STIRRING
|
Details
|
The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cold (0° C.) reaction solution
|
Type
|
CUSTOM
|
Details
|
then transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
Upon removing the aqueous layer
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography (
|
Type
|
WASH
|
Details
|
eluted with 0.25:10:3:3
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OP(O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.063 g | |
YIELD: CALCULATEDPERCENTYIELD | 376.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |